5-Amino-6-(2-methylpropoxy)pyridin-2-ol
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Overview
Description
5-Amino-6-(2-methylpropoxy)pyridin-2-ol is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 5-Amino-6-(2-methylpropoxy)pyridin-2-ol involves several steps. One common method includes the reaction of 5-amino-2-hydroxypyridine with 2-methylpropyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Amino-6-(2-methylpropoxy)pyridin-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
5-Amino-6-(2-methylpropoxy)pyridin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-6-(2-methylpropoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
5-Amino-6-(2-methylpropoxy)pyridin-2-ol can be compared with other similar compounds, such as:
5-Amino-2-hydroxypyridine: This compound shares a similar pyridine core but lacks the 2-methylpropoxy group, making it less hydrophobic and potentially altering its biological activity.
4-Amino-5-methylpyridin-2-ol: This compound has a methyl group at the 5-position instead of the 2-methylpropoxy group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-6-(2-methylpropoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)5-13-9-7(10)3-4-8(12)11-9/h3-4,6H,5,10H2,1-2H3,(H,11,12) |
InChI Key |
XMGLLDGASJYQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=O)N1)N |
Origin of Product |
United States |
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